N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-nitrophenyl group at position 6 and a thioacetamide-linked 3,4-dimethoxyphenethyl moiety. Its synthesis likely follows methodologies analogous to those reported for related [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as annulation reactions involving substituted azine precursors .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S/c1-33-19-8-6-15(12-20(19)34-2)10-11-24-22(30)14-35-23-26-25-21-9-7-18(27-28(21)23)16-4-3-5-17(13-16)29(31)32/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHRJTJVAKXBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Dimethoxyphenethyl Group : This moiety is known for enhancing lipophilicity and biological activity.
- Triazolo-Pyridazine Structure : Known for its diverse biological properties, including antimicrobial and anticancer activities.
- Thioacetamide Linkage : This group can influence the reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine derivatives often exhibit significant antimicrobial properties. The presence of the nitrophenyl group in this compound enhances its ability to inhibit bacterial growth.
Case Study : A study demonstrated that similar triazole derivatives exhibited potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. Similar derivatives have shown promise in reducing inflammation in animal models.
Research Findings : In a study evaluating related compounds, significant reductions in inflammatory markers were observed following administration in models of acute inflammation. The peak activity was noted 4 hours post-administration, suggesting a rapid onset of action .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Findings : Research on triazole derivatives indicated that they could inhibit cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain nitro-containing compounds can generate ROS, leading to oxidative stress in target cells.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
The compound shares structural motifs with several analogs, including:
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618426-94-1):
- Replaces the [1,2,4]triazolo[4,3-b]pyridazine core with a 4H-1,2,4-triazole ring.
- Substitutes the 3-nitrophenyl group with a pyridin-4-yl moiety, reducing electron-withdrawing effects .
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Item 3): Features a pyrimidine ring instead of pyridazine.
Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl (, Item 4):
- Utilizes a thiadiazole ring, which may confer distinct metabolic stability compared to triazolo-pyridazines.
Table 1: Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
